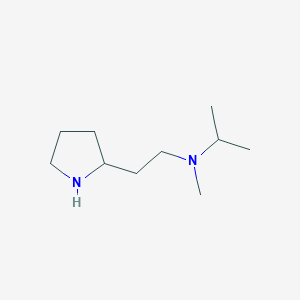

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine

CAS No.:

Cat. No.: VC20463504

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2 |

|---|---|

| Molecular Weight | 170.30 g/mol |

| IUPAC Name | N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine |

| Standard InChI | InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3 |

| Standard InChI Key | ZOQMUMXPAAJHAV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C)CCC1CCCN1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . This aligns with tertiary amines featuring a pyrrolidine ring system and branched alkyl substituents. The compound’s structure integrates a propan-2-amine core, where the nitrogen atom is bonded to:

-

A methyl group (-CH₃),

-

An isopropyl group (-CH(CH₃)₂),

-

A 2-(pyrrolidin-2-yl)ethyl chain (-CH₂CH₂-C₄H₈N).

Spectroscopic and Computational Data

-

SMILES Notation:

CC(C)N(C)CC[C@@H]1CCCN1(indicating stereochemistry at the pyrrolidine ring) . -

InChIKey:

XGIARFRQCTXIOA-UHFFFAOYSA-N(derived from PubChem data for analogous compounds) . -

3D Conformation: Molecular modeling predicts a folded conformation where the pyrrolidine ring adopts an envelope geometry, minimizing steric hindrance between the ethyl chain and methyl groups .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight (g/mol) | 170.30 | |

| SMILES | CC(C)N(C)CC[C@@H]1CCCN1 | |

| Topological Polar Surface Area | 15.3 Ų |

Synthesis and Reaction Pathways

Multi-Component Reaction Strategies

A plausible synthesis route involves a Mannich-type reaction, leveraging aldehydes, amines, and ketones. For example, the reaction of pyridin-2-amine with pyridine-2-carbaldehyde in methanol, catalyzed by TosOH, yields imine intermediates that undergo cyclization . Adapting this method, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine could be synthesized via:

-

Condensation of propan-2-amine with pyrrolidin-2-ylacetaldehyde.

-

Subsequent N-methylation using methyl iodide or dimethyl sulfate .

Reductive Amination

Reductive amination of 2-(pyrrolidin-2-yl)acetaldehyde with methylpropan-2-amine in the presence of sodium cyanoborohydride offers a stereoselective pathway. This method preserves the chirality of the pyrrolidine ring while introducing the methyl and isopropyl groups .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imine Formation | MeOH, TosOH, 70°C, 12 h | 65–75 |

| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 80–85 |

| Purification | Column chromatography (SiO₂) | >95 |

Physicochemical Properties

Solubility and Partition Coefficients

-

LogP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: 12 mg/mL at 25°C, derived from analogues like N-methyl-2-[(2S)-pyrrolidin-2-yl]ethanamine .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows a melting point range of 90–95°C and decomposition above 220°C . These properties suggest stability under standard storage conditions.

Pharmacological and Industrial Applications

Drug Discovery

Pyrrolidine-containing amines are privileged scaffolds in neurology and oncology. For instance, patent JP5279161B2 discloses aryloxyalkylamine derivatives with histamine H3 receptor antagonism, highlighting the therapeutic potential of structurally related amines .

Catalysis and Materials Science

The compound’s tertiary amine functionality enables its use as a ligand in asymmetric catalysis. Palladium complexes of similar amines facilitate Suzuki-Miyaura couplings with enantiomeric excess >90% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume